(5R,6S)-5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one
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Overview
Description
(5R,6S)-5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one is a synthetic organic compound that features a piperidinone core substituted with an amino group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6S)-5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one typically involves the following steps:
Formation of the Piperidinone Core: The piperidinone core can be synthesized through a cyclization reaction involving a suitable precursor such as a keto-amine.
Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a nucleophilic substitution reaction using a pyrazole derivative.
Amination: The amino group can be introduced through a reductive amination reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazolyl group.
Reduction: Reduction reactions may target the carbonyl group in the piperidinone core.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazolyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5R,6S)-5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial activity.
Industry
In industry, the compound may be used in the development of new pharmaceuticals or as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of (5R,6S)-5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(5R,6S)-5-amino-6-(1H-pyrazol-4-yl)piperidin-2-one: Similar structure but lacks the methyl group on the pyrazole ring.
(5R,6S)-5-amino-6-(1-methyl-1H-pyrazol-3-yl)piperidin-2-one: Similar structure but with the pyrazole ring substituted at a different position.
Uniqueness
The presence of the 1-methyl-1H-pyrazol-4-yl group in (5R,6S)-5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one may confer unique properties, such as specific binding affinity or reactivity, compared to similar compounds.
Properties
IUPAC Name |
(5R,6S)-5-amino-6-(1-methylpyrazol-4-yl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-13-5-6(4-11-13)9-7(10)2-3-8(14)12-9/h4-5,7,9H,2-3,10H2,1H3,(H,12,14)/t7-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGVCIKWTUKRDV-APPZFPTMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCC(=O)N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@H]2[C@@H](CCC(=O)N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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